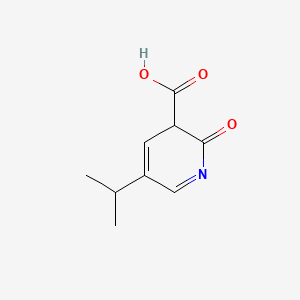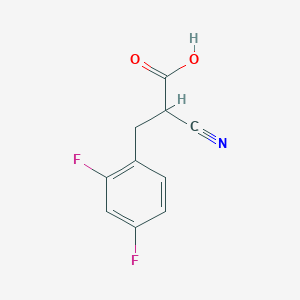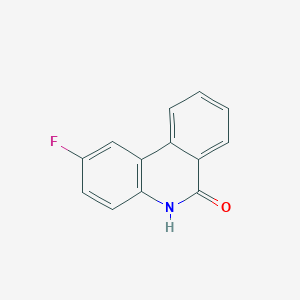
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III: is a complex organic compound with the molecular formula C41H64O10Si2 It is a derivative of Baccatin III, which is a precursor to the well-known anti-cancer drug, paclitaxel
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III typically involves multiple steps, starting from Baccatin III. The process includes the protection of hydroxyl groups with triethylsilyl groups and the selective deacetylation and oxidation at specific positions. Common reagents used in these reactions include triethylsilyl chloride, pyridine, and oxidizing agents like Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be performed to modify the ketone group.
Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Triethylsilyl chloride, tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: In biological research, this compound is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic applications.
Medicine: The compound’s structure is closely related to paclitaxel, making it a valuable subject of study for developing new anti-cancer drugs. Researchers investigate its efficacy and mechanism of action in cancer treatment.
Industry: In the pharmaceutical industry, this compound is used in the development and production of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds:
Baccatin III: The parent compound, used as a precursor in the synthesis of paclitaxel.
Paclitaxel: A well-known anti-cancer drug with a similar mechanism of action.
Docetaxel: Another anti-cancer drug with structural similarities to paclitaxel.
Uniqueness: 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is unique due to its specific modifications, which provide distinct chemical properties and potential therapeutic applications. Its triethylsilyl groups offer protection during synthesis, allowing for selective reactions that are not possible with the parent compound.
Properties
IUPAC Name |
[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)




